Cas no 1401091-54-0 (2-bromo-1-fluoro-4-(2-isocyanatopropan-2-yl)benzene)

2-Bromo-1-fluoro-4-(2-isocyanatopropan-2-yl)benzene is a halogenated aromatic compound featuring both bromo and fluoro substituents, along with a reactive isocyanate functional group. This structure makes it a versatile intermediate in organic synthesis, particularly for the preparation of ureas, carbamates, and other nitrogen-containing compounds. The presence of electron-withdrawing halogens enhances its reactivity in electrophilic substitution reactions, while the isocyanate group allows for efficient coupling with nucleophiles such as amines and alcohols. Its stability under controlled conditions ensures reliable performance in multi-step synthetic processes. This compound is well-suited for applications in pharmaceuticals, agrochemicals, and advanced material research, where precise functionalization is critical.
2-bromo-1-fluoro-4-(2-isocyanatopropan-2-yl)benzene structure
1401091-54-0 structure
商品名:2-bromo-1-fluoro-4-(2-isocyanatopropan-2-yl)benzene
CAS番号:1401091-54-0
MF:C10H9BrFNO
メガワット:258.086965322495
CID:6156785
PubChem ID:105512573

2-bromo-1-fluoro-4-(2-isocyanatopropan-2-yl)benzene 化学的及び物理的性質

名前と識別子

    • 2-bromo-1-fluoro-4-(2-isocyanatopropan-2-yl)benzene
    • 1401091-54-0
    • EN300-1895148
    • インチ: 1S/C10H9BrFNO/c1-10(2,13-6-14)7-3-4-9(12)8(11)5-7/h3-5H,1-2H3
    • InChIKey: DGHARSKKOVMGIJ-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(C=CC(=C1)C(C)(C)N=C=O)F

計算された属性

  • せいみつぶんしりょう: 256.98515g/mol
  • どういたいしつりょう: 256.98515g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 251
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 29.4Ų

2-bromo-1-fluoro-4-(2-isocyanatopropan-2-yl)benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1895148-1.0g
2-bromo-1-fluoro-4-(2-isocyanatopropan-2-yl)benzene
1401091-54-0
1g
$986.0 2023-06-02
Enamine
EN300-1895148-0.1g
2-bromo-1-fluoro-4-(2-isocyanatopropan-2-yl)benzene
1401091-54-0
0.1g
$867.0 2023-09-18
Enamine
EN300-1895148-0.25g
2-bromo-1-fluoro-4-(2-isocyanatopropan-2-yl)benzene
1401091-54-0
0.25g
$906.0 2023-09-18
Enamine
EN300-1895148-10.0g
2-bromo-1-fluoro-4-(2-isocyanatopropan-2-yl)benzene
1401091-54-0
10g
$4236.0 2023-06-02
Enamine
EN300-1895148-0.5g
2-bromo-1-fluoro-4-(2-isocyanatopropan-2-yl)benzene
1401091-54-0
0.5g
$946.0 2023-09-18
Enamine
EN300-1895148-2.5g
2-bromo-1-fluoro-4-(2-isocyanatopropan-2-yl)benzene
1401091-54-0
2.5g
$1931.0 2023-09-18
Enamine
EN300-1895148-10g
2-bromo-1-fluoro-4-(2-isocyanatopropan-2-yl)benzene
1401091-54-0
10g
$4236.0 2023-09-18
Enamine
EN300-1895148-1g
2-bromo-1-fluoro-4-(2-isocyanatopropan-2-yl)benzene
1401091-54-0
1g
$986.0 2023-09-18
Enamine
EN300-1895148-0.05g
2-bromo-1-fluoro-4-(2-isocyanatopropan-2-yl)benzene
1401091-54-0
0.05g
$827.0 2023-09-18
Enamine
EN300-1895148-5.0g
2-bromo-1-fluoro-4-(2-isocyanatopropan-2-yl)benzene
1401091-54-0
5g
$2858.0 2023-06-02

2-bromo-1-fluoro-4-(2-isocyanatopropan-2-yl)benzene 関連文献

2-bromo-1-fluoro-4-(2-isocyanatopropan-2-yl)benzeneに関する追加情報

2-Bromo-1-Fluoro-4-(2-isocyanatopropan-2-yl)benzene: A Comprehensive Overview

2-Bromo-1-fluoro-4-(2-isocyanatopropan-2-yl)benzene is a versatile aromatic compound with the CAS number 1401091-54-0. This compound has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research due to its unique structural properties and potential applications. The molecule features a bromine atom at position 2, a fluorine atom at position 1, and an isocyanate group attached to a propane moiety at position 4 of the benzene ring. This combination of substituents imparts distinctive electronic and steric properties, making it a valuable building block in various chemical reactions.

The synthesis of 2-bromo-1-fluoro-4-(2-isocyanatopropan-2-yl)benzene typically involves multi-step organic reactions, often utilizing electrophilic substitution or nucleophilic aromatic substitution strategies. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction kinetics and improve yields.

One of the most notable applications of this compound is in the preparation of advanced polymers and coatings. The isocyanate group in 2-bromo-1-fluoro-4-(2-isocyanatopropan-2-yl)benzene reacts with alcohols or amines to form urethanes or carbamates, which are integral components of high-performance materials. For instance, its derivatives have been used in the development of thermally stable polyurethanes with enhanced mechanical properties. Recent studies have demonstrated that incorporating this compound into polymer matrices can significantly improve their resistance to UV degradation and oxidative stress.

In the pharmaceutical industry, 2-bromo-1-fluoro-4-(2-isocyanatopropan-2-yl)benzene serves as an intermediate in the synthesis of bioactive molecules. Its bromine substituent facilitates various nucleophilic substitutions, enabling the construction of complex heterocyclic frameworks. Fluorine, being an electron-withdrawing group, enhances the molecule's reactivity in certain transformations while maintaining stability under physiological conditions. This dual functionality makes it an attractive candidate for drug discovery programs targeting cancer, inflammation, and infectious diseases.

Recent research has also highlighted the potential of 2-bromo-1-fluoro-4-(2-isocyanatopropan-2-yl)benzene in sustainable chemistry. Its ability to participate in click chemistry reactions has opened new avenues for constructing biodegradable polymers and eco-friendly surfactants. Scientists have reported that its derivatives exhibit excellent biocompatibility and can be utilized in biomedical applications such as drug delivery systems and tissue engineering scaffolds.

The physical properties of CAS No 140109154 further underscore its versatility. It exhibits a high melting point due to strong intermolecular hydrogen bonding within its crystal lattice. Its solubility in common organic solvents like dichloromethane and THF facilitates its use in solution-phase reactions. Additionally, its stability under mild reaction conditions makes it suitable for large-scale industrial processes.

In conclusion, 2-bromo-1-fluoro-4-(2-isocyanatopropan-2-yli)benzene (CAS No 140109154) stands out as a multifaceted compound with promising applications across diverse chemical domains. Ongoing research continues to unlock new possibilities for this molecule, solidifying its position as a key player in modern chemical innovation.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量